molecular formula C22H16N2O6 B13731501 1,5-Diamino-4,8-dihydroxy-3-(4-(acetyloxy)phenyl)-9,10-anthracenedione CAS No. 3753-50-2

1,5-Diamino-4,8-dihydroxy-3-(4-(acetyloxy)phenyl)-9,10-anthracenedione

Cat. No.: B13731501
CAS No.: 3753-50-2
M. Wt: 404.4 g/mol
InChI Key: ODMIJAPLDKMEPD-UHFFFAOYSA-N
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Description

p-[[4,8-Diamino-1,5-dihydroxy-9,10-dioxo-9,10-dihydro-2-anthryl]oxy]phenyl acetate is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-[[4,8-Diamino-1,5-dihydroxy-9,10-dioxo-9,10-dihydro-2-anthryl]oxy]phenyl acetate typically involves multi-step organic reactionsThe final step involves the esterification of the phenyl group with acetic acid to form the acetate ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and advanced purification methods to ensure the purity and yield of the final product. The process may also involve the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

p-[[4,8-Diamino-1,5-dihydroxy-9,10-dioxo-9,10-dihydro-2-anthryl]oxy]phenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as quinones, hydroxy derivatives, and substituted amino compounds .

Scientific Research Applications

p-[[4,8-Diamino-1,5-dihydroxy-9,10-dioxo-9,10-dihydro-2-anthryl]oxy]phenyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of p-[[4,8-Diamino-1,5-dihydroxy-9,10-dioxo-9,10-dihydro-2-anthryl]oxy]phenyl acetate involves its interaction with various molecular targets. The compound’s amino and hydroxy groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the phenyl acetate group in p-[[4,8-Diamino-1,5-dihydroxy-9,10-dioxo-9,10-dihydro-2-anthryl]oxy]phenyl acetate imparts unique chemical properties, such as increased solubility and reactivity, making it distinct from its analogs .

Properties

CAS No.

3753-50-2

Molecular Formula

C22H16N2O6

Molecular Weight

404.4 g/mol

IUPAC Name

[4-(4,8-diamino-1,5-dihydroxy-9,10-dioxoanthracen-2-yl)phenyl] acetate

InChI

InChI=1S/C22H16N2O6/c1-9(25)30-11-4-2-10(3-5-11)12-8-14(24)17-19(20(12)27)22(29)16-13(23)6-7-15(26)18(16)21(17)28/h2-8,26-27H,23-24H2,1H3

InChI Key

ODMIJAPLDKMEPD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=CC(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)N)N

Origin of Product

United States

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